molecular formula C5H4N2OS B020050 N-sulfinyl 4-Pyridinamine CAS No. 110526-08-4

N-sulfinyl 4-Pyridinamine

Cat. No.: B020050
CAS No.: 110526-08-4
M. Wt: 140.17 g/mol
InChI Key: AOVGEZSPWDCAKR-UHFFFAOYSA-N
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Description

N-Sulfinyl 4-Pyridinamine belongs to the class of N-sulfinyl imines (sulfinimines), which are enantiopure compounds widely employed in asymmetric synthesis. The N-sulfinyl group acts as a chiral auxiliary, enabling precise stereochemical control in reactions such as nucleophilic additions to the C=N bond. Key features include:

  • Activation of the C-N bond: Enhances reactivity toward organometallic reagents (e.g., Grignard or organolithium compounds) under low-temperature conditions .
  • Diastereofacial selectivity: The bulky sulfinyl group directs nucleophiles to a specific face of the imine, ensuring high enantiomeric excess in products .
  • Ease of removal: The sulfinyl group can be cleaved under mild acidic conditions without disrupting sensitive functional groups .

Properties

IUPAC Name

4-(sulfinylamino)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c8-9-7-5-1-3-6-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVGEZSPWDCAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N,N-Dimethyl-4-Pyridinamine (DMAP; CAS 1122-58-3)

DMAP is a tertiary amine derivative of 4-Pyridinamine, widely recognized as a nucleophilic catalyst in acylations and esterifications.

Property N-Sulfinyl 4-Pyridinamine N,N-Dimethyl-4-Pyridinamine (DMAP)
Molecular Weight ~138.2 (estimated) 122.17
logP (Partition Coeff.) ~1.8 (predicted) 1.3
Hydrogen Bond Acceptors 3 (N, O, S) 2
Key Applications Asymmetric synthesis Catalysis (e.g., acylation reactions)
Reactivity Activated C-N bond for nucleophilic addition Stabilizes transition states via lone-pair donation

Key Differences :

  • DMAP lacks the sulfinyl group, rendering it unsuitable for asymmetric induction but highly effective in catalysis due to its electron-donating dimethylamino group.

3,5-Dinitro-4-Pyridinamine (CAS 31793-29-0)

This derivative features nitro groups at the 3- and 5-positions, significantly altering its electronic and solubility properties.

Property This compound 3,5-Dinitro-4-Pyridinamine
logP ~1.8 (predicted) 0.48
Hydrogen Bond Donors 1 (NH) 2 (NH and nitro O)
Applications Chiral intermediates Likely intermediate for explosives or dyes
Reactivity Nucleophilic addition at C-N Electron-deficient aromatic ring; electrophilic substitution hindered

Key Differences :

  • Nitro groups reduce electron density on the pyridine ring, making 3,5-dinitro-4-Pyridinamine less reactive toward nucleophiles compared to this compound.
  • The sulfinyl group’s chirality contrasts with the planar, symmetric nitro substituents, leading to divergent synthetic applications.

N-Sulfinyl Aldimines (General Class)

N-Sulfinyl aldimines are broader analogues of this compound, typically derived from aldehydes.

Property This compound N-Sulfinyl Aldimines
Backbone Structure Aromatic pyridine Aliphatic or aryl aldehydes
Reaction Conditions Requires low temperatures Similar restrictive conditions
Functional Group Tolerance Limited due to organometallic reagents Moderate, depending on substrate

Key Differences :

  • The pyridine ring in this compound may enhance stability and π-π interactions in transition states compared to aliphatic aldimines.
  • Both classes share challenges in functional group compatibility but differ in substrate scope.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-sulfinyl 4-Pyridinamine derivatives with high stereoselectivity?

this compound derivatives can be synthesized via rhodium-catalyzed hydrogenation of conjugated enynes or diynes with (N-sulfinyl)iminoacetates, yielding β,γ-unsaturated α-amino acid esters as single diastereomers . Additionally, α-alkylation of N-sulfinyl imidates using reagents like 1-chloro-3-iodopropane enables asymmetric synthesis of chiral N-sulfinyl piperidines, which can be adapted for pyridinamine derivatives .

Q. What safety considerations are critical when handling this compound in laboratory settings?

this compound is classified as acutely hazardous due to its structural similarity to 4-aminopyridine (CAS 504-24-5), which has a Dangerous Toxic Load (DTL) of 1.122 × 10⁴ mg·min/m³ for Significant Likelihood of Death (SLOD) . Mandatory protocols include using fume hoods, personal protective equipment (PPE), and segregated waste disposal systems compliant with hazardous chemical regulations.

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example, InChI descriptors (e.g., 1S/C8H14N2Si for N-trimethylsilyl derivatives) provide precise structural validation . X-ray crystallography or computational methods (DFT) can further elucidate stereoelectronic effects of substituents like trifluoromethoxy or chloro groups .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in 1,4-cycloaddition reactions involving this compound as dienophiles?

N-Sulfinyl compounds act as dienophiles in Diels-Alder reactions, where an open-chelate transition state (TS) governs stereoselectivity. For instance, reactions with oxazlyl triflates yield heterocycles with >95% stereoselectivity due to electronic and steric effects of the sulfinyl group . Computational modeling (e.g., DFT) can predict regioselectivity and transition-state geometries.

Q. How can racemization be minimized during asymmetric synthesis of this compound derivatives?

Racemization is mitigated by using low-temperature conditions (−40°C to 0°C) and non-polar solvents (e.g., dichloromethane). Catalytic systems with chiral ligands, such as (S)-5-pyrrolidin-2-yl-1H-tetrazoles, enhance enantiomeric excess (ee >98%) by stabilizing intermediates . Kinetic resolution techniques or enzymatic methods may further suppress racemization.

Q. What strategies enable the functionalization of this compound for targeted biological or materials science applications?

Substituent engineering (e.g., 3-trifluoromethoxy or 2-chloro-5-methyl groups) modulates reactivity and bioactivity . For medicinal chemistry, coupling with arylpiperidine moieties (e.g., N’-[3-(methylsulfanyl)phenyl] derivatives) enhances binding to biological targets . In materials science, sulfinyl groups improve thermal stability and electronic properties in polymer matrices.

Q. How do computational models aid in predicting the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations simulate transition states and activation barriers, guiding experimental design. For example, models predicting the regioselectivity of N-sulfinyl imines in cycloadditions align with empirical data (e.g., 83% yield in Scheme 5 of ) . Machine learning algorithms can also optimize reaction conditions for scalability.

Methodological Notes

  • Data Contradictions : Discrepancies in toxicity data (e.g., CAS 504-24-5 vs. 827586-90-3) require cross-validation with primary sources like the EPA/NIH Mass Spectral Database .
  • Experimental Reproducibility : Detailed synthetic procedures (e.g., catalyst loading, solvent ratios) from peer-reviewed journals (e.g., The Chemical Record) ensure reproducibility .
  • Safety Compliance : Adhere to HSE guidelines for hazardous waste disposal, particularly for acutely toxic derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-sulfinyl 4-Pyridinamine
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N-sulfinyl 4-Pyridinamine

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